molecular formula C12H20O B175951 3Z,6Z,8E-Dodecatrien-1-ol CAS No. 19926-64-8

3Z,6Z,8E-Dodecatrien-1-ol

Cat. No. B175951
CAS RN: 19926-64-8
M. Wt: 180.29 g/mol
InChI Key: KWVQYNPBWXUHHT-LGRDCDGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3Z,6Z,8E-Dodecatrien-1-ol is a chemical compound that belongs to the family of alcohols and is also known as pheromone alcohol. It is a colorless liquid that has a pleasant odor and is commonly used in the field of scientific research. This compound has been found to have several biochemical and physiological effects, which make it an interesting subject for scientific studies.

Mechanism Of Action

The mechanism of action of 3Z,6Z,8E-Dodecatrien-1-ol is not fully understood. However, it is believed to work by binding to specific receptors in the olfactory system of insects. This binding triggers a series of physiological and biochemical responses that ultimately lead to the attraction or repulsion of the insect.

Biochemical And Physiological Effects

3Z,6Z,8E-Dodecatrien-1-ol has several biochemical and physiological effects. It has been found to stimulate the production of pheromones in female moths, which in turn attracts male moths. This compound has also been found to affect the feeding behavior of fish, making it an effective food attractant. In addition, it has been found to repel mosquitoes, making it a potential alternative to traditional insect repellents.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3Z,6Z,8E-Dodecatrien-1-ol in lab experiments is its effectiveness in controlling insect populations. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its specificity to certain insects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3Z,6Z,8E-Dodecatrien-1-ol. One potential area of research is the development of new insect control methods using this compound. Another potential area of research is the study of the physiological and biochemical effects of this compound on other organisms, such as mammals. Additionally, the development of new synthesis methods for this compound may also be an area of future research.

Synthesis Methods

3Z,6Z,8E-Dodecatrien-1-ol can be synthesized by several methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde with a phosphonate ester to form an alkene. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.

Scientific Research Applications

3Z,6Z,8E-Dodecatrien-1-ol has been extensively studied for its role as a pheromone in insects. It is commonly used to attract male moths and has been found to be effective in controlling insect populations. In addition, this compound has also been studied for its potential as a food attractant for fish and as a repellent for mosquitoes.

properties

CAS RN

19926-64-8

Product Name

3Z,6Z,8E-Dodecatrien-1-ol

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3/b5-4+,7-6-,10-9-

InChI Key

KWVQYNPBWXUHHT-LGRDCDGLSA-N

Isomeric SMILES

CCC/C=C/C=C\C/C=C\CCO

SMILES

CCCC=CC=CCC=CCCO

Canonical SMILES

CCCC=CC=CCC=CCCO

synonyms

(Z,E,E)-3,6,8-Dodecatrien-1-ol

Origin of Product

United States

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